molecular formula C11H12S B8524746 3-Isopropylthionaphthene

3-Isopropylthionaphthene

Cat. No.: B8524746
M. Wt: 176.28 g/mol
InChI Key: OZIVXCOMVYMVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropylthionaphthene (systematic name: 3-isopropylbenzo[b]thiophene) is a sulfur-containing heterocyclic compound featuring a fused benzene and thiophene ring system with an isopropyl substituent at the 3-position. This structural motif confers unique physicochemical properties, such as moderate lipophilicity and steric bulk, which are critical in applications ranging from pharmaceutical intermediates to materials science.

Properties

Molecular Formula

C11H12S

Molecular Weight

176.28 g/mol

IUPAC Name

3-propan-2-yl-1-benzothiophene

InChI

InChI=1S/C11H12S/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-8H,1-2H3

InChI Key

OZIVXCOMVYMVPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Alkyl-Substituted Benzothiophenes

Compound Name Substituent(s) Key Properties & Implications Reference
This compound Isopropyl at position 3 High lipophilicity, steric hindrance, potential for enhanced metabolic stability due to bulky substituent.
1-Fluoronaphthalene Fluorine at position 1 Increased electron-withdrawing effect; higher reactivity in electrophilic substitutions compared to alkylated thionaphthenes.
O-1-Ethyl-1-methylpropyl methylphosphonofluoridate Phosphonofluoridate group High reactivity due to phosphorus center; regulated under Schedule 1A01, indicating hazardous potential.

Key Findings :

  • Bulky alkyl groups (e.g., isopropyl) enhance lipophilicity and may improve membrane permeability in drug candidates.
  • Electron-withdrawing groups (e.g., fluorine) increase aromatic ring reactivity, making such compounds more susceptible to electrophilic attack.

Amino- and Hydroxyl-Substituted Analogs

Compound Name Substituent(s) Key Properties & Implications Reference
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methylamino, thiophene, hydroxyl Basic amino group increases water solubility; hydroxyl enables hydrogen bonding, potentially enhancing target binding.
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol Naphthol, methylamino Extended aromatic system (naphthalene) may improve UV absorption properties; phenolic -OH offers sites for derivatization.

Key Findings :

  • Naphthalene-containing analogs exhibit enhanced UV activity, useful in analytical detection methods.

Complex Heterocyclic Derivatives

Compound Name Substituent(s) Key Properties & Implications Reference
3-(Azepan-2-ylmethyl)-N,N-dimethyl-1-benzothiophene-2-carboxamide hydrochloride Azepan, carboxamide Azepan (7-membered ring) introduces conformational flexibility; carboxamide group facilitates hydrogen bonding, likely enhancing receptor interactions.
3-Methylpentan-3-yl methylphosphonofluoridate Phosphonofluoridate, branched alkyl High toxicity due to phosphonofluoridate moiety; regulated under Schedule 2B04.

Key Findings :

  • Larger heterocycles (e.g., azepan) increase molecular complexity and flexibility, impacting pharmacokinetics.
  • Phosphonofluoridate derivatives are often associated with neurotoxic effects, necessitating strict regulatory controls.

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